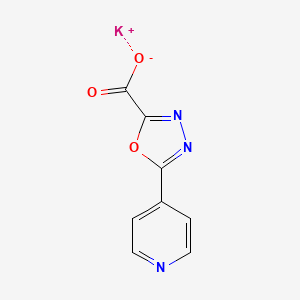![molecular formula C10H16ClNO3S B1404882 4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride CAS No. 1448050-07-4](/img/structure/B1404882.png)
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride
説明
“4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO3S . It is a product offered by several chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also includes a sulfonyl group attached to a furylmethyl group .Physical And Chemical Properties Analysis
The average mass of “this compound” is 265.757 Da, and its monoisotopic mass is 265.053955 Da .科学的研究の応用
Pharmacology
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride: in pharmacology is primarily explored for its potential as a building block in the synthesis of various pharmacologically active compounds. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structural features make it a candidate for the development of new drugs with improved efficacy and safety profiles.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of novel drug candidates. Its piperidine core is a common feature in many therapeutic agents, and modifications to its structure can lead to the discovery of new molecules with potential medicinal properties .
Materials Science
The applications in materials science involve the use of This compound as a precursor for the synthesis of organic compounds that could be used in the development of new materials. Its reactivity allows for the creation of complex molecules that can have unique physical and chemical properties suitable for material science applications .
Environmental Science
In environmental science, this compound’s derivatives could be investigated for their ability to interact with environmental contaminants. The goal would be to synthesize molecules that can aid in the detection, quantification, or neutralization of pollutants, contributing to environmental monitoring and remediation efforts .
Biochemistry
The role of This compound in biochemistry includes its use as a reagent in biochemical reactions. It can be a key intermediate in the synthesis of biomolecules or in the study of biochemical pathways, helping to elucidate the mechanisms of biological processes .
Chemistry
In the field of chemistry, this compound is valuable for its versatility in reactions. It can undergo various chemical transformations, making it a useful reagent in organic synthesis. Its incorporation into different molecular frameworks can lead to the development of new chemical entities with potential applications in different branches of chemistry .
特性
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c12-15(13,8-9-2-1-7-14-9)10-3-5-11-6-4-10;/h1-2,7,10-11H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFLOUOHUJFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)CC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




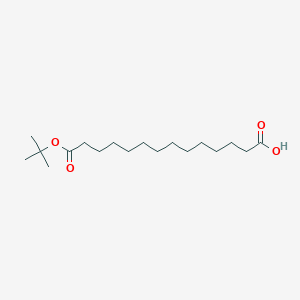
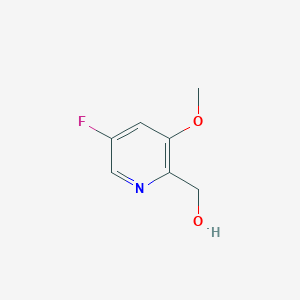
![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
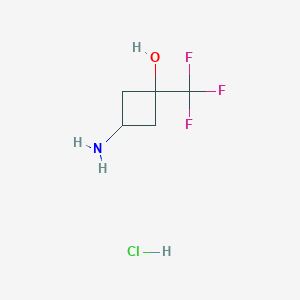
![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)
![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)

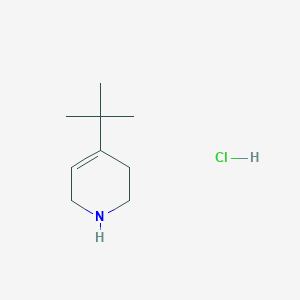
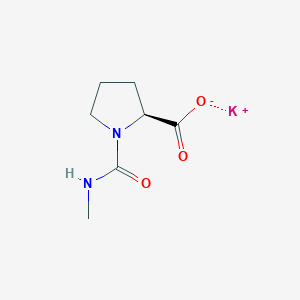

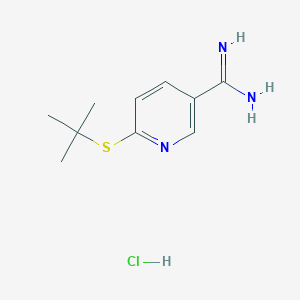
![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)
